molecular formula C10H5F7O2 B1390726 2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid CAS No. 1017778-54-9

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid

Cat. No.: B1390726
CAS No.: 1017778-54-9
M. Wt: 290.13 g/mol
InChI Key: KJFANMNUQMULPT-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C10H5F7O2 and its molecular weight is 290.13 g/mol. The purity is usually 95%.
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Biological Activity

2-Fluoro-4,6-bis(trifluoromethyl)phenylacetic acid (CAS No. 1017778-54-9) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C10H6F6O2. It features two trifluoromethyl groups and a fluoro group, which significantly influence its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial activities. For instance, studies have shown that related compounds demonstrate significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL . The presence of fluorine atoms in the structure often correlates with increased potency against bacterial targets.

The mechanism by which this compound exerts its biological effects is likely linked to its interaction with specific enzymes or bacterial receptors. Similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Studies

  • Antibacterial Efficacy : A comparative study on fluoro and trifluoromethyl-substituted salicylanilides showed that certain derivatives exhibited MIC values below 1 µg/mL against MRSA strains, suggesting that the incorporation of trifluoromethyl groups enhances antibacterial activity .
  • Structure-Activity Relationship (SAR) : In a recent SAR study, it was found that electron-withdrawing groups like trifluoromethyl significantly improved the potency of compounds against various pathogens. This highlights the importance of fluorine substitution in enhancing biological activity .

Data Tables

Compound NameMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
5-chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide0.031–0.062Anti-MRSA
Fluorosalicylanilide Derivative<1Antibacterial

Properties

IUPAC Name

2-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O2/c11-7-2-4(9(12,13)14)1-6(10(15,16)17)5(7)3-8(18)19/h1-2H,3H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFANMNUQMULPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CC(=O)O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223009
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-54-9
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4,6-bis(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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